1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Overview
Description
The compound "1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one" is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating (tert-butyl) and electron-withdrawing (chloro and carbonyl) groups.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was prepared from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Similarly, compounds with tert-butylphenyl structures can be synthesized using various starting materials and catalysts, as demonstrated by the copolymerization of propylene and a polar monomer containing a tert-butylphenyl group using a zirconium-based catalyst system .
Molecular Structure Analysis
The molecular structure of compounds with tert-butylphenyl groups has been studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was solved in the monoclinic space group, providing detailed geometric parameters . These studies are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of tert-butylphenyl compounds can be influenced by the presence of substituents. For example, the presence of a chloro group can facilitate electrophilic substitution reactions, while the ketone functionality can undergo nucleophilic addition or condensation reactions. The synthesis of Chlorbis(2,4,6-tri-tert-butylphenyl)gallane and its subsequent rearrangement upon heating demonstrates the dynamic behavior of such compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylphenyl compounds are often characterized by their stability and potential for forming hydrogen bonds. The copolymers containing tert-butylphenyl units exhibited high thermooxidative stability , while the crystal structures of related compounds revealed the presence of inter- and intramolecular hydrogen bonding . Additionally, vibrational spectroscopy and molecular docking studies can provide insights into the electronic structure and potential biological activity of these compounds .
Scientific Research Applications
Application in Anti-corrosion Studies
- Summary of the Application: This compound, known as Ebastine, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .
- Methods of Application or Experimental Procedures: The inhibitory performance of the Ebastine molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the Ebastine molecule was examined by SEM and AFM . Density functional theory (DFT) was employed to examine the Ebastine molecule .
- Results or Outcomes: The inhibition efficacy was observed to rise with the increment of the Ebastine concentration and diminish with growing temperature . The concept of the adsorption of Ebastine molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer to guard the C-steel against the offensive ions .
Safety And Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLQSCORMCHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396847 | |
Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-2-chloropropan-1-one | |
CAS RN |
59477-82-6 | |
Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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